4-(4-Isocyanatophenyl)morpholin-3-one
Overview
Description
4-(4-Isocyanatophenyl)morpholin-3-one is a chemical compound with the molecular formula C11H10N2O3 It is a derivative of morpholine and isocyanate, characterized by the presence of an isocyanate group attached to a phenyl ring, which is further connected to a morpholin-3-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isocyanatophenyl)morpholin-3-one typically involves the N-acylation of 4-(4-aminophenyl)morpholin-3-one using bis(trichloromethyl) carbonate (triphosgene) to form the isocyanate derivative . The reaction conditions generally include the use of organic solvents such as isoamyl acetate or chlorobenzene, and the reaction is carried out at elevated temperatures (around 115-120°C) with the addition of catalysts like lithium iodide .
Industrial Production Methods
For industrial-scale production, the process involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid, which is then reacted with 4-nitroaniline in the presence of a phenylboronic acid catalyst. The resulting 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide undergoes a ring-closing reaction to form 4-(4-nitrophenyl)morpholin-3-one, which is subsequently hydrogenated to yield 4-(4-aminophenyl)morpholin-3-one. This intermediate is then acylated to produce the final compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Isocyanatophenyl)morpholin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as water or alcohols, to form corresponding derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water.
Catalysts: Lithium iodide, phenylboronic acid.
Solvents: Isoamyl acetate, chlorobenzene.
Conditions: Elevated temperatures (115-120°C), atmospheric or reduced pressure.
Major Products
Ureas: Formed by reaction with amines.
Carbamates: Formed by reaction with alcohols.
Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
4-(4-Isocyanatophenyl)morpholin-3-one has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs such as rivaroxaban, an anticoagulant.
Materials Science: It is used in the development of polymers and coatings due to its reactive isocyanate group.
Biological Research: It is studied for its potential biological activities and interactions with biomolecules.
Analytical Chemistry: It is used as a reagent in various analytical techniques to detect and quantify other compounds.
Mechanism of Action
The mechanism of action of 4-(4-Isocyanatophenyl)morpholin-3-one involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and other macromolecules, potentially altering their function and activity. The compound can also participate in cyclization reactions, leading to the formation of biologically active heterocycles .
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenyl)morpholin-3-one: An intermediate in the synthesis of 4-(4-Isocyanatophenyl)morpholin-3-one.
4-(4-Nitrophenyl)morpholin-3-one: Another intermediate in the synthetic pathway.
Rivaroxaban: A pharmaceutical compound synthesized using this compound as an intermediate.
Uniqueness
This compound is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical synthesis. This makes it valuable in the production of pharmaceuticals and advanced materials, distinguishing it from other morpholine derivatives that lack this functional group.
Properties
IUPAC Name |
4-(4-isocyanatophenyl)morpholin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-8-12-9-1-3-10(4-2-9)13-5-6-16-7-11(13)15/h1-4H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNZFWQRNLXFTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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